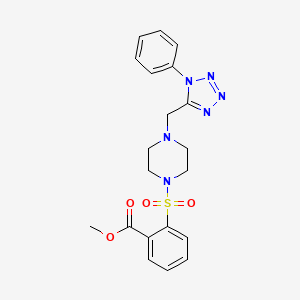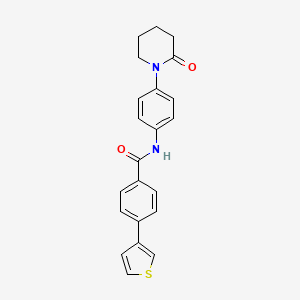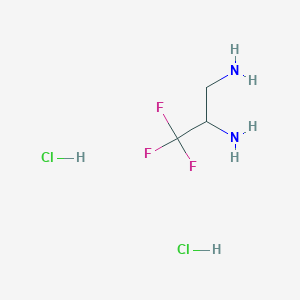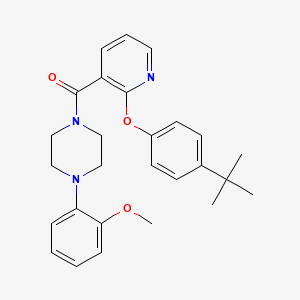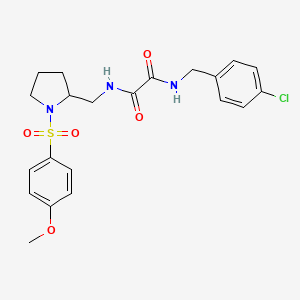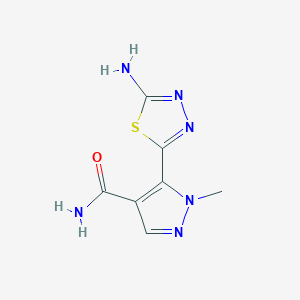
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H24N2O7 and its molecular weight is 428.441. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Genotoxicity and Carcinogenicity Studies
The compound's relevance in research is highlighted by its structural components, like the nitrobenzylidene group. Studies have examined the genotoxicity and carcinogenicity of similar nitro aromatic hydrocarbons, particularly focusing on their mutagenicity in bacteria and mammalian cells. Nitrobenzo[a]pyrenes (NBPs) and related nitroazaarenes are known for their high mutagenicity, suggesting potential health risks from exposure, especially in contexts like heavy oil combustion products. These substances have been studied for their role in inducing lung cancer, with nitropyrenes detected in lung tissue samples of patients with lung cancer, hinting at the environmental and occupational exposure risks associated with these compounds (Tokiwa et al., 1994).
Exposure and Health Risk Assessment
Parabens and bisphenol A diglycidyl ether (BADGE), which share structural similarities with the compound , are widely present in personal care products, food packages, and coatings. Research has been conducted to understand the occurrence of these compounds in indoor dust and their subsequent exposure to humans, especially children, indicating a broader scope of health risk assessment related to environmental and household exposure (Wang et al., 2012).
Endocrine Disrupting Effects and Human Biomonitoring
The compound's relevance in endocrine disruption research is underscored by studies on non-persistent industrial chemicals like phthalates, bisphenol A (BPA), and parabens. These substances have shown endocrine-disrupting effects in animal studies and are suspected to be involved in human reproductive disorders. There is significant research on the excretion of these compounds and their metabolites in urine, indicating widespread human exposure and the necessity for comprehensive biomonitoring to understand exposure sources and potential health impacts (Frederiksen et al., 2014).
properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c1-29-10-8-23(9-11-30-2)14-18-19(25)7-6-17-21(26)20(31-22(17)18)13-15-4-3-5-16(12-15)24(27)28/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFPSGBOITZWGV-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


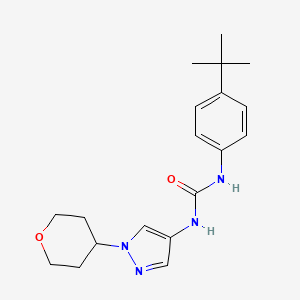
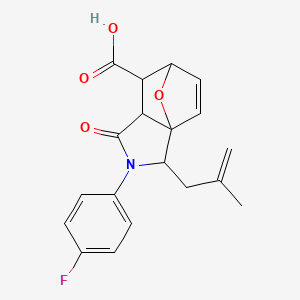
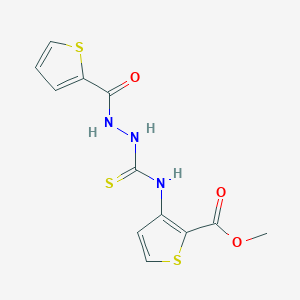

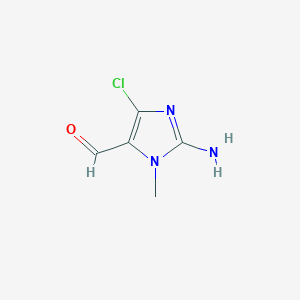
![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)
